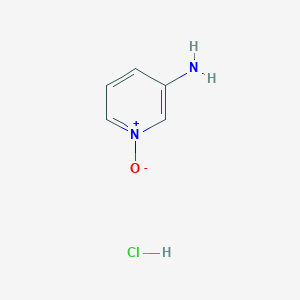
3-Aminopyridin-1-ium-1-olate hydrochloride
Vue d'ensemble
Description
3-Aminopyridin-1-ium-1-olate hydrochloride is a chemical compound with the molecular formula C₅H₇ClN₂O . It is also known by other names, including Fampridine Impurity 112 and 3-Aminopyridine N-oxide hydrochloride . This compound belongs to the class of pyridine derivatives and is characterized by its unique chemical structure.
Molecular Structure Analysis
The molecular structure of 3-Aminopyridin-1-ium-1-olate hydrochloride consists of a pyridine ring with an amino group (NH₂) and an oxygen atom (O) attached. The chloride ion (Cl⁻) forms a salt with the positively charged nitrogen atom, resulting in the hydrochloride form. The molecular weight of this compound is approximately 146.58 g/mol .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Crystal Structure Analysis
Researchers have studied the crystal structure of related compounds to understand their interaction patterns, such as hydrogen bonding and π-π interactions, which can inform the design of new materials with desired properties. For example, studies on hydration products of related chemicals have revealed intricate networks of hydrogen-bonded ions, demonstrating the importance of these interactions in forming stable crystalline structures (Waddell et al., 2011).
Chemiluminescence
The evaluation of chemiluminescent reagents in flow streams, such as tris(2,2'-bipyridyl)ruthenium(III), showcases the potential of these compounds in analytical chemistry, especially in the quantification of various analytes. This research highlights the adaptability of such reagents in different experimental setups and their effectiveness in detecting a range of substances (Lee & Nieman, 1995).
Photochemical Reactions
The photochemical dimerization of 2-aminopyridines under specific conditions is another area of interest, leading to the formation of unique dimeric structures. This process, studied through ultraviolet irradiation in acidic solutions, offers insights into reaction mechanisms that could be leveraged for synthesizing novel compounds with potential applications in various fields (Taylor & Kan, 1963).
Material Science and Coordination Chemistry
Research on silver(I) complexes with 3-aminomethylpyridine demonstrates the structural versatility of these compounds, influenced by ligand ratio and anionic components. These studies not only elucidate the structural aspects but also the potential applications of such complexes in material science and coordination chemistry (Feazell et al., 2006).
Synthesis and Characterization
The synthesis and characterization of novel compounds, such as those incorporating 3-aminopyridine derivatives, are crucial for developing new pharmaceuticals and materials. Research in this area often focuses on creating and analyzing compounds with potential therapeutic applications or unique physical properties (Koutentis et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-oxidopyridin-1-ium-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-5-2-1-3-7(8)4-5;/h1-4H,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGFTAJGCKDUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyridin-1-ium-1-olate hydrochloride | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2962177.png)
![2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2962178.png)

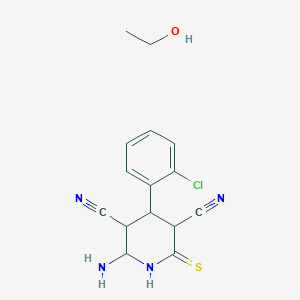
![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962182.png)
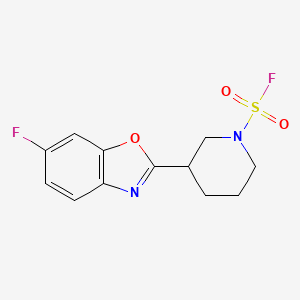
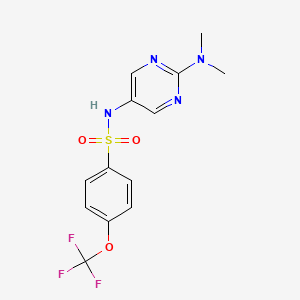
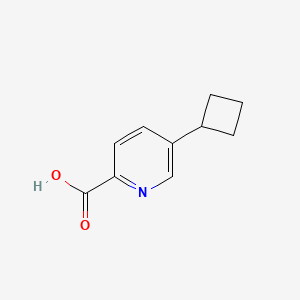
![ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2962188.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2962192.png)

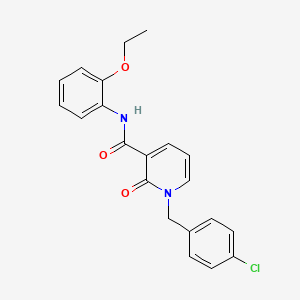
![3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)